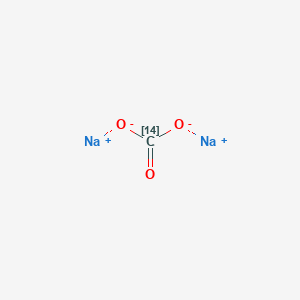

Disodium;oxo(114C)methanediolate

描述

Disodium;oxo(114C)methanediolate is a sodium salt derived from the conjugate base of methanediol (HO–C(OH)–O⁻), with the central carbon atom isotopically labeled as carbon-14 (¹⁴C). The "114C" notation refers to radiocarbon (¹⁴C) isotopic measurements, a convention used in environmental and geochemical studies to track carbon cycling . Structurally, the compound features a methanediolate ion (C(OH)₂O²⁻) coordinated with two sodium cations. Its isotopic labeling makes it valuable in tracer studies, particularly in biogeochemical and pharmaceutical research, where precise tracking of carbon pathways is critical .

The compound’s synthesis likely involves the incorporation of ¹⁴C into the methanediolate backbone, analogous to barium [¹⁴C]carbonate (Ba¹⁴CO₃), a radiocarbon standard used in isotopic calibration . Applications include environmental carbon flux studies, pharmaceutical labeling, and metabolic pathway analysis in plants, as seen in ¹⁴C-oxalic acid tracer experiments .

属性

IUPAC Name |

disodium;oxo(114C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-AEAMRFAVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14C](=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNa2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.981 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Disodium;oxo(114C)methanediolate can be synthesized through several methods. One common method involves the Solvay process, which uses sodium chloride (NaCl) and calcium carbonate (CaCO3) as raw materials. The reaction involves the following steps:

- Ammonia (NH3) is absorbed in water to form ammonium hydroxide (NH4OH).

- Carbon dioxide (CO2) is bubbled through the ammonium hydroxide solution to form ammonium carbonate ((NH4)2CO3).

- Sodium chloride is added to the ammonium carbonate solution, resulting in the formation of sodium bicarbonate (NaHCO3) and ammonium chloride (NH4Cl).

- Sodium bicarbonate is then heated to decompose it into disodium;oxo(114C)methanediolate and water (H2O).

Industrial Production Methods

In industrial settings, disodium;oxo(114C)methanediolate is produced using the Solvay process on a large scale. The process involves the continuous recycling of ammonia, making it economically viable and environmentally friendly. The final product is obtained by crystallizing and drying the disodium;oxo(114C)methanediolate.

化学反应分析

Types of Reactions

Disodium;oxo(114C)methanediolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sodium carbonate peroxide (Na2CO4).

Reduction: It can be reduced to form sodium bicarbonate (NaHCO3).

Substitution: It can react with acids to form corresponding salts and carbon dioxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Reduction: Carbon dioxide (CO2) is used to reduce disodium;oxo(114C)methanediolate to sodium bicarbonate.

Substitution: Acids such as hydrochloric acid (HCl) are used to react with disodium;oxo(114C)methanediolate.

Major Products Formed

Oxidation: Sodium carbonate peroxide (Na2CO4).

Reduction: Sodium bicarbonate (NaHCO3).

Substitution: Corresponding salts (e.g., sodium chloride) and carbon dioxide (CO2).

科学研究应用

Disodium;oxo(114C)methanediolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent to maintain pH levels.

Biology: It is used in biological research to study cellular processes and as a component in buffer solutions.

Medicine: It is used in the pharmaceutical industry to manufacture antacids and other medications.

Industry: It is used in the production of glass, detergents, and paper, as well as in water treatment processes.

作用机制

The mechanism of action of disodium;oxo(114C)methanediolate involves its ability to act as a base and neutralize acids. It dissociates in water to form sodium ions (Na+) and carbonate ions (CO3^2-), which can react with hydrogen ions (H+) to form water and carbon dioxide. This neutralization reaction is the basis for its use as an antacid and buffering agent.

相似化合物的比较

Disodium Oxalate (Na₂C₂O₄)

- Structure : Disodium oxalate consists of two carboxylate groups (C₂O₄²⁻) bonded to sodium ions, contrasting with the single hydroxylated carbon in methanediolate .

- Applications: Used as a primary standard in redox titrations and pharmaceutical quality control (e.g., sodium aminosalicylate derivatives) .

Cadmium Oxalate (CdC₂O₄)

- Structure : A heavy metal oxalate with Cd²⁺ instead of Na⁺, imparting higher toxicity .

- Isotopic Behavior: Not typically ¹⁴C-labeled; used in crystallography and material science.

- Key Difference : Methanediolate’s sodium ions enhance solubility in aqueous systems, whereas cadmium oxalate’s low solubility limits its environmental mobility .

Barium [¹⁴C]Carbonate (Ba¹⁴CO₃)

- Structure : A carbonate salt with ¹⁴C labeling, structurally distinct from methanediolate’s diolate group .

- Applications: Both serve as radiocarbon standards, but barium carbonate is preferred in oceanographic studies due to its stability in alkaline conditions .

Isotopic Behavior and Analytical Considerations

¹⁴C Depletion in Purification Methods

- Liquid chromatography (LC) methods introduce ¹⁴C-depleted blank carbon (−400‰ to −600‰), affecting methanediolate’s measured ¹¹⁴C values. In contrast, gas chromatography (GC) and wet-chemical isolation show minimal contamination, as seen in alkenone and alkanoic acid studies .

- Example : LC-purified chlorophyll-a in E. huxleyi cultures showed ¹⁴C depletion (−229‰ to −464‰) compared to GC-purified standards, highlighting method-dependent biases .

Harmonization of ¹¹⁴C Data

- ¹¹⁴C values are often converted from fraction modern (Fm) using standardized protocols. Methanediolate’s ¹¹⁴C data must align with conventions applied to dissolved inorganic carbon (DIC) and marine organic matter for cross-study comparisons .

Carbon Cycle Tracing

- Methanediolate’s ¹¹⁴C signature aids in quantifying carbon fluxes in marine systems, similar to alkenones and DIC measurements. For instance, deep-ocean ¹¹⁴C values (−464‰) reflect ventilation rates and carbon residence times, critical for modeling deglacial carbon cycles .

- Contrast : Methanediolate’s smaller molecular size may increase bioavailability compared to high-molecular-weight dissolved organic carbon (SPE-DOM), which exhibits more negative ¹¹⁴C values due to older carbon sources .

Plant Metabolism Studies

- In Brassica napus (rapeseed), ¹⁴C-labeled oxalic acid is metabolized into sugars and amino acids, with抗病 varieties showing higher转化 rates (57% vs. <57% in susceptible strains). Methanediolate could similarly trace metabolic pathways, though its hydroxyl groups may alter uptake kinetics .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Representative ¹¹⁴C Values in Environmental Samples

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。